molecular formula C11H19N3O B1530832 Dimethirimol CAS No. 5221-53-4

Dimethirimol

Cat. No.: B1530832
CAS No.: 5221-53-4
M. Wt: 209.29 g/mol
InChI Key: CJHXCRMKMMBYJQ-UHFFFAOYSA-N
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Preparation Methods

Dimethirimol can be synthesized through several routes. One common method involves the reaction of hexanoic acid, 2-acetyl-, methyl ester with guanidine, N,N-dimethyl-, sulfate (1:1) . The reaction conditions typically include heating and the use of solvents like methanol or ethanol to facilitate the reaction. Industrial production methods often involve large-scale synthesis using similar chemical reactions but optimized for higher yields and purity .

Properties

IUPAC Name

5-butyl-2-(dimethylamino)-4-methyl-1H-pyrimidin-6-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H19N3O/c1-5-6-7-9-8(2)12-11(14(3)4)13-10(9)15/h5-7H2,1-4H3,(H,12,13,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CJHXCRMKMMBYJQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCC1=C(N=C(NC1=O)N(C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H19N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID8041874
Record name Dimethirimol
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Molecular Weight

209.29 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5221-53-4
Record name 2-Dimethylamino-6-hydroxy-4-methyl-5-butylpyrimidine
Source CAS Common Chemistry
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Record name Dimethirimol [BSI:ISO]
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Record name DIMETHIRIMOL
Source DTP/NCI
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Record name Dimethirimol
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Record name Dimethirimol
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Record name DIMETHIRIMOL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: What is Dimethirimol and what is it used for?

A1: this compound (5-butyl-2-dimethylamino-6-methylpyrimidin-4-ol) is a systemic fungicide that was primarily used to control powdery mildew diseases in cucumbers and other cucurbits. [, , , , ] It belongs to the class of 2-aminopyrimidines, which are known for their specific activity against powdery mildews (Erysiphales). [] While effective, this compound's use declined due to the rapid development of resistance in target fungi. []

Q2: How does this compound work against powdery mildew?

A2: this compound acts by inhibiting the germination of powdery mildew spores. [] While the exact mechanism is still under investigation, it is suggested that this compound disrupts a metabolic pathway crucial for fungal growth, potentially by targeting adenosine deaminase, an enzyme involved in purine salvage. [] This disruption is thought to occur at the appressorial stage, inhibiting the fungus from penetrating the plant host. [] Interestingly, this fungitoxic effect is significantly reduced in the presence of light and riboflavin or folic acid, suggesting a photo-chemical interaction. []

Q3: Can you elaborate on the photo-chemical interaction involving this compound?

A3: Research indicates that both the fungitoxic action of this compound and its disease control efficacy are significantly diminished in the presence of light and riboflavin. [] This suggests a rapid photo-chemical reaction between this compound and riboflavin, which potentially degrades the fungicide or reduces its efficacy. [] A similar reversal in activity was observed with folic acid, indicating a possible link to folic acid metabolism in the fungus. []

Q4: What is the molecular formula and weight of this compound?

A4: The molecular formula of this compound is C11H19N3O, and its molecular weight is 213.29 g/mol. []

Q5: Are there any analytical methods available to quantify this compound?

A5: Yes, several analytical methods have been developed for the detection and quantification of this compound residues in plant materials. These include:

  • Gas chromatography (GC): This method involves converting this compound into its volatile trimethylsilyl ether derivative before analysis by GC with flame-ionization detection. [] This method is suitable for analyzing technical grade this compound and various formulated products. []
  • High-performance liquid chromatography-tandem mass spectrometry (HPLC-MS/MS): This highly sensitive and specific method allows for the simultaneous determination of this compound and ethirimol residues in cucumbers and strawberries. [] The method involves extraction with acetonitrile, cleanup with magnesium sulfate and sodium chloride, and direct analysis by HPLC-MS/MS. []

Q6: Has resistance to this compound been observed in fungal populations?

A6: Yes, resistance to this compound emerged rapidly in several powdery mildew species after its introduction. [, , ] Studies in the Netherlands, particularly on cucumber powdery mildew (Sphaerotheca fuliginea), showed that this compound resistance persisted in the fungal population for several years after its use was discontinued. [] The mechanisms behind this resistance are complex and not fully understood, but they might involve genetic changes in the fungal cells that alter the fungicide's target site or detoxification pathways. [, ]

Q7: Are there any strategies to manage resistance to this compound?

A7: While this compound is no longer widely used, managing fungicide resistance is crucial for preserving the efficacy of current and future fungicides. Strategies include:

  • Fungicide rotation: Alternating between fungicides with different modes of action can help prevent the buildup of resistant fungal populations. [, ]
  • Mixtures with protectant fungicides: Combining systemic fungicides like this compound with protectant fungicides that have multi-site activity (e.g., oxythioquinox) can enhance disease control and reduce the selection pressure for resistance. []
  • Integrated Pest Management (IPM): Implementing IPM strategies that combine cultural practices, biological control agents, and resistant cultivars can reduce reliance on fungicides and minimize the risk of resistance development. []

Q8: What is known about the metabolism and excretion of this compound in mammals?

A9: Although limited information is available within the provided research, studies on the metabolism of this compound in rats and dogs have been conducted. [] Further research is necessary to fully understand the pharmacokinetic profile of this compound in different species, including absorption, distribution, metabolism, and excretion pathways.

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